molecular formula C11H15NO2 B1310682 tert-Butyl 2-(pyridin-4-yl)acetate CAS No. 79757-20-3

tert-Butyl 2-(pyridin-4-yl)acetate

Cat. No.: B1310682
CAS No.: 79757-20-3
M. Wt: 193.24 g/mol
InChI Key: ODMCVWPUMALJPO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the 2-position of a pyridin-4-yl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(pyridin-4-yl)acetate typically involves the esterification of pyridin-4-yl acetic acid with tert-butyl alcohol. One common method involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridin-4-yl acetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Pyridin-4-yl acetic acid.

    Reduction: Pyridin-4-yl ethanol.

    Substitution: Various substituted pyridin-4-yl acetates depending on the reagents used.

Scientific Research Applications

Tert-Butyl 2-(pyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyridin-4-yl)acetate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active pyridin-4-yl acetic acid. This acid can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that can influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-4-yl acetic acid: The parent acid of tert-Butyl 2-(pyridin-4-yl)acetate.

    Pyridin-4-yl ethanol: A reduction product of the ester.

    tert-Butyl 2-(pyridin-2-yl)acetate: A structural isomer with the pyridine ring attached at the 2-position.

Uniqueness

This compound is unique due to the presence of the tert-butyl ester group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

tert-Butyl 2-(pyridin-4-yl)acetate is an organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C_{12}H_{15}NO_2
  • Molecular Weight : Approximately 221.25 g/mol
  • Structure : The compound features a tert-butyl group, a pyridine ring, and an acetate moiety, contributing to its chemical reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, showing efficacy particularly against certain strains of bacteria and fungi.

Pathogen Activity Reference
Candida albicansEffective antifungal activity
Staphylococcus aureusModerate antibacterial activity
Escherichia coliInhibitory effects observed

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as sterol 14-alpha demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.
  • Complex Formation : It can form complexes with metal ions, enhancing catalytic activities in various biochemical reactions.

Study on Antifungal Activity

A study conducted on the antifungal properties of this compound demonstrated its effectiveness against Candida species. The compound was found to inhibit growth at concentrations significantly lower than those required for traditional antifungal agents.

  • Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods.
  • Results :
    • MIC against C. albicans: 32 µg/mL.
    • The compound showed low toxicity towards mammalian cell lines, indicating a favorable therapeutic index .

Study on Antibacterial Activity

In another investigation, the antibacterial effects of this compound were evaluated against various Gram-positive and Gram-negative bacteria.

  • Findings :
    • It exhibited selective antibacterial activity without affecting host cell viability.
    • The compound was non-mutagenic in Drosophila melanogaster assays, suggesting safety for further development .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through in silico studies. Key parameters include:

Parameter Value
AbsorptionModerate absorption
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic
ExcretionRenal excretion

These studies indicate that the compound has suitable pharmacokinetic properties for potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-pyridin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMCVWPUMALJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459771
Record name tert-Butyl 2-(pyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79757-20-3
Record name tert-Butyl 2-(pyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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